1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid
CAS No.: 1248907-29-0
Cat. No.: VC2673003
Molecular Formula: C11H9FN2O3
Molecular Weight: 236.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1248907-29-0 |
|---|---|
| Molecular Formula | C11H9FN2O3 |
| Molecular Weight | 236.2 g/mol |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-5-oxo-4H-pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H9FN2O3/c12-8-3-1-7(2-4-8)6-14-10(15)9(5-13-14)11(16)17/h1-5,9H,6H2,(H,16,17) |
| Standard InChI Key | SZVMEGRIHGHOBA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C(=O)C(C=N2)C(=O)O)F |
| Canonical SMILES | C1=CC(=CC=C1CN2C(=O)C(C=N2)C(=O)O)F |
Introduction
1-(4-Fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic rings containing two nitrogen atoms, and they are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This specific compound, with a CAS number of 1248907-29-0, has been studied for its potential applications in pharmaceuticals and chemical synthesis.
Synthesis and Preparation
The synthesis of 1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid typically involves the condensation of a pyrazole derivative with a 4-fluorobenzyl halide or its equivalent. The reaction conditions may vary depending on the specific starting materials and desired yield. Common methods include using bases like sodium hydride or potassium carbonate in solvents such as DMF or DMSO.
Biological and Chemical Applications
While specific biological activities of 1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid may not be extensively documented, pyrazole derivatives in general are known for their potential in drug development. They have been explored for their anti-inflammatory, antimicrobial, and anticancer properties. The fluorobenzyl substitution could enhance certain pharmacokinetic properties, such as lipophilicity, which might influence its bioavailability and efficacy.
Safety and Handling
As with many organic compounds, handling 1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid requires proper safety precautions. This includes wearing protective clothing, gloves, and working in a well-ventilated area. The compound should be stored in a cool, dry place away from incompatible substances.
Future Research Directions
Future studies should focus on exploring the biological activities of this compound, including its potential as an anti-inflammatory or anticancer agent. Additionally, optimizing its synthesis to improve yield and purity would be beneficial for large-scale applications. Collaboration with pharmaceutical companies could facilitate its development into a therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume